Ethyl N-(methylsulfonyl)-N-phenylalaninate

Description

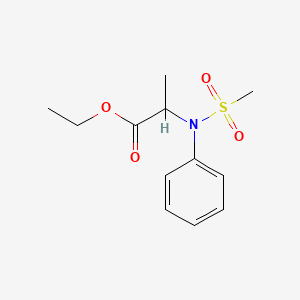

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(2)13(18(3,15)16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXPLFICTRLORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Analysis: Ethyl N-(methylsulfonyl)phenylalaninate

The following technical guide details the structural analysis, synthesis, and characterization of Ethyl N-(methylsulfonyl)phenylalaninate (CAS: 474005-14-6).

Executive Summary

Ethyl N-(methylsulfonyl)phenylalaninate (C₁₂H₁₇NO₄S) is a specialized peptidomimetic intermediate used in drug discovery, particularly in the development of protease inhibitors and integrin antagonists. It functions as a sulfonamide-protected amino acid derivative, offering increased metabolic stability compared to carboxamides.

This guide provides a rigorous analytical framework for researchers to synthesize, purify, and structurally validate this compound. The nomenclature "Ethyl N-(methylsulfonyl)-N-phenylalaninate" often appears in catalog databases; however, the chemically accurate IUPAC designation is Ethyl N-(methylsulfonyl)phenylalaninate (or N-mesyl-phenylalanine ethyl ester).

Key Chemical Properties:

-

Molecular Formula: C₁₂H₁₇NO₄S[1]

-

Molecular Weight: 271.33 g/mol

-

Chirality: Typically L-isomer (derived from L-phenylalanine), though racemization is a critical quality attribute (CQA).

Synthesis & Experimental Protocol

To ensure the integrity of the analyte for structural analysis, a high-purity sample must be prepared. The following protocol minimizes racemization of the

Reaction Pathway

The synthesis involves the nucleophilic attack of the phenylalanine ethyl ester amine on the sulfur of methanesulfonyl chloride (MsCl).

Figure 1: Synthesis pathway via nucleophilic substitution at the sulfonyl group.

Validated Protocol

-

Preparation: Suspend L-phenylalanine ethyl ester HCl (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under Nitrogen atmosphere.

-

Base Addition: Cool to 0°C. Add Triethylamine (22 mmol) dropwise. Rationale: 1 eq. neutralizes the HCl salt; 1 eq. acts as the acid scavenger for the reaction.

-

Sulfonylation: Add Methanesulfonyl chloride (11 mmol) dropwise over 15 minutes. Critical: Rapid addition causes exotherms that promote racemization.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup (Self-Validating Step): Wash organic layer with 1M HCl (removes unreacted amine/TEA), then saturated NaHCO₃ (removes MsOH/HCl), then Brine. Dry over Na₂SO₄.[3][4]

-

Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography if purity <98%.

Structural Elucidation Strategy

The structural identity is confirmed through a triangulation of NMR, Mass Spectrometry, and IR data.

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H and ¹³C NMR spectra provide the definitive fingerprint. The presence of the sulfonamide proton (exchangeable) and the distinct methylsulfonyl singlet are diagnostic.

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Insight |

| Aromatic | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring protons (overlap typical).[3] |

| NH | 4.9 – 5.2 | Doublet (br) | 1H | ~8-9 Hz | Sulfonamide NH. Note: Shifts downfield in DMSO-d6. |

| 4.35 | dt / q | 1H | 6-8 Hz | Chiral center. Coupling to NH and | |

| Ester O-CH₂ | 4.15 | Quartet | 2H | 7.1 Hz | Characteristic ethyl ester pattern. |

| 3.05 / 3.15 | dd (ABX) | 2H | 14, 6 Hz | Diastereotopic benzylic protons. | |

| Mesyl CH₃ | 2.70 | Singlet | 3H | - | Diagnostic Peak : Sharp singlet for methylsulfonyl. |

| Ester CH₃ | 1.22 | Triplet | 3H | 7.1 Hz | Terminal methyl of ethyl ester. |

Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl | 171.5 | Ester C=O |

| Aromatic | 135.8 (ipso) | Phenyl ring quaternary C |

| Aromatic | 129.4, 128.7, 127.3 | Ortho, Meta, Para carbons |

| Ester O-CH₂ | 62.1 | Ethyl methylene |

| 57.2 | Chiral center (Electronic deshielding by N and COO) | |

| Mesyl CH₃ | 41.5 | Sulfonyl methyl |

| 39.2 | Benzylic carbon | |

| Ester CH₃ | 14.1 | Ethyl methyl |

Logic of Connectivity (2D NMR)

To validate the structure without reference standards, one must use correlation spectroscopy.

Figure 2: NMR Correlation Map. Solid lines = COSY (scalar coupling); Dashed = HMBC (long-range); Dotted = NOESY.

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive ESI ([M+H]⁺, [M+Na]⁺). Theoretical Mass: 271.09 Observed [M+H]⁺: 272.10

Fragmentation Pathway (MS/MS):

-

Precursor: m/z 272

-

Loss of Ethyl group (-28/29): m/z 244 (Acid form)

-

Loss of Methylsulfonyl group: Cleavage of the N-S bond is difficult but observable at high collision energies.

-

Tropylium Ion Formation: m/z 91 (C₇H₇⁺) – Diagnostic for the phenylalanine benzyl side chain.

Stereochemical Integrity (Critical Quality Attribute)

The sulfonylation reaction involves basic conditions which can abstract the acidic

Validation Method: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H

-

Mobile Phase: Hexane:Isopropanol (90:10)

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV 254 nm

-

Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

-

Note: The L-isomer typically elutes first on AD-H columns, but standards must confirm.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" confirmation of functional groups.

-

3250–3300 cm⁻¹: N-H stretch (Sulfonamide, sharp).

-

1735 cm⁻¹: C=O stretch (Ester, strong).

-

1320 cm⁻¹: Asymmetric SO₂ stretch.

-

1150 cm⁻¹: Symmetric SO₂ stretch.

-

700 & 750 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).

References

-

Chemical Structure Validation: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10727220 (Related Sulfonamides). Retrieved from [Link]

- Synthesis Protocol: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Spectroscopic Data: AIST Spectral Database for Organic Compounds (SDBS). NMR data for N-mesyl derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Sulfonated Phenylalanine Derivatives

Abstract

N-sulfonated phenylalanine derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The incorporation of a sulfonyl group at the amino terminus of phenylalanine profoundly influences its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of these derivatives, including acidity (pKa), lipophilicity (LogP/LogD), and metabolic stability. We delve into the causality behind experimental choices for the determination of these parameters and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the properties of N-sulfonylated phenylalanine derivatives for therapeutic applications.

Introduction: The Rationale for N-Sulfonylation in Drug Design

The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. N-sulfonylation of amino acids, particularly phenylalanine, has emerged as a powerful tool to fine-tune molecular properties for improved therapeutic efficacy.[1] The sulfonamide moiety, a key feature of many successful drugs, imparts a unique combination of electronic and steric effects.[2]

The primary motivations for introducing an N-sulfonyl group to a phenylalanine scaffold include:

-

Modulation of Acidity: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton, transforming the weakly basic amino group into a non-basic, acidic functionality.[3] This alteration in ionization state has profound implications for solubility, membrane permeability, and receptor interactions.

-

Enhancement of Lipophilicity: The choice of the R group on the sulfonyl moiety (SO₂R) allows for a wide range of lipophilicity modulation. Aryl or alkyl substituents can be introduced to systematically alter the LogP/LogD of the parent molecule, a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Increased Metabolic Stability: The sulfonamide bond is generally more resistant to enzymatic cleavage by peptidases compared to a standard amide bond, leading to an extended biological half-life.[2]

This guide will explore these key physicochemical properties in detail, providing both the theoretical underpinnings and practical methodologies for their assessment.

Synthesis and Characterization of N-Sulfonated Phenylalanine Derivatives

The synthesis of N-sulfonylated phenylalanine derivatives is typically achieved through the reaction of phenylalanine (or its ester) with a sulfonyl chloride in the presence of a base.[5] The choice of solvent and base is critical for achieving high yields and purity.

A general synthetic scheme is presented below:

Caption: General Synthetic Workflow for N-Sulfonated Phenylalanine Derivatives.

Characterization of the synthesized derivatives is crucial to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and as a preparative technique for purification.[6]

Core Physicochemical Properties and Their Determination

Acidity (pKa)

The pKa of the sulfonamide N-H proton is a critical determinant of the molecule's overall charge and, consequently, its behavior in physiological environments. The acidity of this proton is significantly higher than that of a typical amine and can be modulated by the electronic properties of the 'R' group on the sulfonyl moiety.[3]

Potentiometric titration is a highly accurate method for determining pKa values.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[9]

-

Sample Preparation: Prepare a solution of the N-sulfonylated phenylalanine derivative (typically 1-5 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[10]

-

Titration Setup: Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[10] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic sulfonamide) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9] The first or second derivative of the curve can be used to accurately locate this point.[7]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, membrane permeability, and metabolic fate.[11] It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[12]

The shake-flask method is the "gold standard" for determining LogP and LogD values due to its direct measurement of partitioning.[12][13]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other by vigorous mixing, followed by separation of the two phases.[14]

-

Sample Preparation: Prepare a stock solution of the N-sulfonylated phenylalanine derivative in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[14]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[14]

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]PBS)

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Metabolic Stability

Metabolic stability provides an in vitro measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] This is a critical parameter for predicting a drug's in vivo half-life and oral bioavailability.[15] Liver microsomes, which contain a high concentration of phase I enzymes like cytochrome P450s (CYPs), are commonly used for these assays.[16][17]

This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs and a necessary cofactor.[18]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, positive controls (compounds with known high and low metabolic clearance), human liver microsomes, and NADPH (cofactor).

-

Incubation: Pre-warm the microsomes and test compound in a phosphate buffer. Initiate the metabolic reaction by adding NADPH.[19]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.[19]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[20][21]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg microsomal protein/mL).[22][23]

-

Caption: Workflow for In Vitro Metabolic Stability Assay.

Data Presentation and Interpretation

To illustrate the impact of different sulfonyl substitutions on the physicochemical properties of phenylalanine, the following table presents representative data.

| Derivative | R Group | pKa (Sulfonamide N-H) | LogD₇.₄ | Metabolic Stability (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |

| 1 | Dansyl | 8.5 | 3.2 | > 60 | < 11.5 |

| 2 | Tosyl | 9.2 | 2.5 | 45 | 15.4 |

| 3 | Mesyl | 9.8 | 1.1 | 20 | 34.7 |

| 4 | Triflyl | 6.5 | 1.8 | > 60 | < 11.5 |

Interpretation of Data:

-

pKa: The electron-withdrawing strength of the R group influences the acidity. The highly electron-withdrawing triflyl group (Derivative 4 ) results in a significantly lower pKa compared to the less electron-withdrawing alkyl (mesyl, Derivative 3 ) and aryl (tosyl, Derivative 2 ) groups.

-

LogD₇.₄: The lipophilicity is directly related to the nature of the R group. The large, aromatic dansyl group (Derivative 1 ) imparts the highest lipophilicity, while the small, polar mesyl group (Derivative 3 ) results in the lowest.

-

Metabolic Stability: Increased lipophilicity can sometimes lead to higher metabolic clearance as the compound has better access to metabolic enzymes. However, steric hindrance around the metabolically labile sites can increase stability, as seen with the bulky dansyl and triflyl groups.

Conclusion

The N-sulfonylation of phenylalanine provides a powerful and versatile strategy for modulating key physicochemical properties in drug discovery. A thorough understanding and experimental determination of pKa, LogD, and metabolic stability are essential for the rational design of N-sulfonylated phenylalanine derivatives with optimized ADME profiles and enhanced therapeutic potential. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers working in this exciting area of medicinal chemistry.

References

-

Al-Ghorbani, M., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

-

Li, Y., et al. (2008). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 42(1-2), 223-233. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Al-Majdoub, Z. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 406. Available at: [Link]

-

Al-Karmalawy, A. A., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394. Available at: [Link]

-

Al-Majdoub, Z. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2293. Available at: [Link]

-

Al-Majdoub, Z. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3399. Available at: [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

-

Grygorenko, O. O., et al. (2021). Amino sulfonic acids, peptidosulfonamides and other related compounds. Russian Journal of General Chemistry, 91(2), 217-248. Available at: [Link]

-

PubChem. (n.d.). Dansyl-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 119. Available at: [Link]

-

Sygnature Discovery. (n.d.). LogP / LogD shake-flask method v1. protocols.io. Available at: [Link]

-

Uslu, B., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-849. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). LogD/LogP. Available at: [Link]

-

Di, L. (2012). Metabolic Stability in Drug Discovery. In Springer eBooks. Available at: [Link]

-

Spirtovic-Halilovic, S., et al. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical and Pharmaceutical Research, 1(1), 1-7. Available at: [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Available at: [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available at: [Link]

-

Marcinkowska, M., et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 64(22), 16499-16518. Available at: [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

-

Patel, A. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

-

Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684. Available at: [Link]

-

Khedkar, S. A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

-

Patel, A. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

-

Rojas-Hernández, A., et al. (2008). Experimental correlation between the pKa value of sulfonphthaleins with the nature of the substituents groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1235-1245. Available at: [Link]

-

Al-Salahi, R., et al. (2022). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Molecules, 27(19), 6649. Available at: [Link]

-

Souers, A. J., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 4(10), 913-917. Available at: [Link]

-

González-Barreira, C., et al. (2022). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 36. Available at: [Link]

-

Rojas-Hernández, A., et al. (2008). Experimental correlation between the pKa value of sulfonphthaleins with the nature of the substituents groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1235-1245. Available at: [Link]

-

Hamlow, L. A., et al. (2018). Assessing the impact of anion–π effects on phenylalanine ion structures using IRMPD spectroscopy. Physical Chemistry Chemical Physics, 20(42), 26863-26874. Available at: [Link]

-

González-Barreira, C., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry, 3(4), 1225-1234. Available at: [Link]

-

Sule, S., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 257-272. Available at: [Link]

-

Eke, C. N., et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Medicinal Chemistry, 20(1), 2-16. Available at: [Link]

-

Reddy, G. S., et al. (2020). Construction of dansylated (fluorescent) amino acid motifs via C(sp3)–H arylation. Organic & Biomolecular Chemistry, 18(3), 429-434. Available at: [Link]

-

T.M., A., et al. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie, 21(2), 119-130. Available at: [Link]

-

Soriano-Correa, C., et al. (2003). Physicochemical and Structural Properties of Bacteriostatic Sulfonamides: Theoretical Study. International Journal of Quantum Chemistry, 94(3), 165-172. Available at: [Link]

-

Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Journal of Computer-Aided Molecular Design, 33(5), 473-485. Available at: [Link]

-

Reddy, G. M., & Reddy, P. M. (2005). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 67(2), 171-175. Available at: [Link]

-

Dakhel, Z. A., & Mohammed, M. H. (2018). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3296-3306. Available at: [Link]

-

Naskar, B., et al. (2015). A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. RSC Advances, 5(104), 85375-85383. Available at: [Link]

-

The Japanese Pharmacopoeia, 17th Edition. (2016). Official Monographs for Part I / L-Phenylalanine. Available at: [Link]

-

de Nennie, L., et al. (2021). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules, 26(18), 5649. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. enamine.net [enamine.net]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 16. mttlab.eu [mttlab.eu]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Solubility profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate in Organic Solvents

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical sciences, the journey of a drug candidate from a promising molecule to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, processability, and ultimately, the efficacy and safety of a drug product. This guide provides a comprehensive, in-depth exploration of the solubility profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate, a representative N-acyl-alpha-amino acid ester. While specific experimental data for this exact molecule is not widely published, this document serves as a methodological blueprint. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and interpretive frameworks necessary to conduct such an investigation with rigor and confidence. We will delve into the theoretical underpinnings of dissolution, present gold-standard experimental methodologies, and provide a clear path for data analysis and interpretation, empowering you to unlock the full potential of your molecule.

Theoretical Foundations of Solubility

The dissolution of a crystalline solute, such as Ethyl N-(methylsulfonyl)-N-phenylalaninate, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) dictates the spontaneity of this process and is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes at a given temperature (T), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process. This seemingly simple equation belies the intricate balance of energy exchanges:

-

Lattice Energy (Endothermic): Energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy (Endothermic): Energy needed to create a void or cavity within the solvent to accommodate a solute molecule.

-

Solvation Energy (Exothermic): Energy released when the solute molecule forms favorable interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the surrounding solvent molecules.

The interplay of these factors, influenced by the physicochemical properties of both the solute and the solvent, determines the extent of solubility. Key properties of Ethyl N-(methylsulfonyl)-N-phenylalaninate to consider would be its polarity, hydrogen bonding potential (both donor and acceptor sites), and molecular size. Similarly, for the solvents, properties such as polarity (dielectric constant), hydrogen bonding capacity, and cohesive energy density are paramount.

Pre-Experimental Characterization of the Solid State

Before any solubility measurements are undertaken, a thorough characterization of the solid form of Ethyl N-(methylsulfonyl)-N-phenylalaninate is mandatory. The existence of different polymorphs, solvates, or hydrates can significantly impact solubility, and failure to control for this variable can lead to erroneous and irreproducible results.

Recommended Solid-State Analytical Techniques

-

Powder X-Ray Diffraction (PXRD): To identify the crystalline form and assess its purity.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to screen for polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To quantify the presence of bound solvent or water (solvates/hydrates).

-

Karl Fischer Titration: For precise quantification of water content.

A stable, non-solvated, single polymorphic form should be selected for the definitive solubility studies to ensure data integrity.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility. It involves equilibrating an excess amount of the solute in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

Detailed Experimental Protocol

-

Preparation: Add an excess amount of Ethyl N-(methylsulfonyl)-N-phenylalaninate to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.) for a predetermined period. The time to reach equilibrium should be established beforehand through a kinetic study (measuring concentration at different time points until it plateaus). A 24-48 hour period is often sufficient.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to allow the solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a sub-micron filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of Ethyl N-(methylsulfonyl)-N-phenylalaninate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and re-analyze it using PXRD and DSC to confirm that no phase transition or solvate formation has occurred during the equilibration process.

Experimental Workflow Diagram

Caption: Factors Influencing Equilibrium Solubility.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining and interpreting the solubility profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate in organic solvents. By adhering to the principles of solid-state characterization, employing the isothermal shake-flask method, and applying thermodynamic models for data analysis, researchers can generate high-quality, reliable data. This information is invaluable for guiding process development, formulation design, and crystallization studies. Future work could involve expanding the range of solvents to include those relevant to specific industrial processes (e.g., toluene, dichloromethane) and exploring the development of predictive solubility models based on computational chemistry to accelerate screening in the early phases of drug development.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 635–641. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(6), 1320–1322. [Link]

Thermodynamic Profiling and Stability Determinants of Ethyl N-(methylsulfonyl)phenylalaninate

Content Type: Technical Whitepaper Subject: Physical Organic Chemistry & Pharmaceutical Stability Profiling Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary: The Stability Paradox

Ethyl N-(methylsulfonyl)phenylalaninate represents a critical scaffold in peptidomimetic drug design, serving often as a transition-state analogue or a protease inhibitor precursor. Its thermodynamic profile is defined by a "stability paradox": the sulfonamide moiety confers exceptional resistance to proteolytic cleavage and oxazolone-mediated racemization compared to carboxamides, yet the ethyl ester introduces a specific vulnerability to hydrolytic degradation driven by the electron-withdrawing nature of the sulfonyl group.

This guide moves beyond standard stability testing, applying first-principles thermodynamics to predict, measure, and mitigate degradation pathways. We focus on the interplay between enthalpic barriers (bond energy) and entropic drivers (lattice disorder and solvation) that dictate the molecule's shelf-life and processing window.

Chemical Stability: Mechanistic Degradation Pathways

The thermodynamic stability of this molecule is governed by two primary vectors: Hydrolysis of the ester and Racemization of the chiral

Hydrolysis Kinetics (The Ester Liability)

The ethyl ester is the thermodynamic weak link. Unlike standard amino acid esters, the

-

Mechanism: The sulfonyl group pulls electron density from the nitrogen, which inductively withdraws density from the

-carbon and, to a lesser extent, the ester carbonyl. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack ( -

Thermodynamic Driver: The reaction is driven by the formation of the resonance-stabilized carboxylate anion (after base hydrolysis) and the high solvation enthalpy of the leaving ethanol group.

-

pH Dependence:

-

Acidic (pH < 4): Protonation of the carbonyl oxygen activates the ester. Rate

. -

Basic (pH > 8): Direct hydroxide attack. Rate

. The rate constant (

-

Racemization (The Stereochemical Risk)

A critical distinction must be made regarding the racemization mechanism of sulfonamides versus carboxamides.

-

The "No-Oxazolone" Advantage: Standard

-acyl amino acids racemize via an oxazolone (azlactone) intermediate. The sulfonyl group cannot form oxazolones because it lacks the carbonyl oxygen required for cyclization. This renders Ethyl N-(methylsulfonyl)phenylalaninate significantly more resistant to racemization during coupling reactions than its -

The Direct Enolization Risk: Despite the lack of oxazolone formation, the strong EWG nature of the

group increases the acidity of the

Degradation Pathway Diagram

The following diagram maps the competing thermodynamic pathways.

Caption: Competing degradation pathways. Note that direct enolization (orange) competes with hydrolysis (green), but oxazolone pathways are structurally impossible.

Physical Stability: Solid-State Thermodynamics

Phenylalanine derivatives are notorious for "disappearing polymorphs" and complex hydration landscapes.

-

Polymorphism: The sulfonamide group adds hydrogen bond donors (

) and acceptors ( -

Melting Point as a Purity Indicator: Pure sulfonamide esters of phenylalanine typically melt between 80°C – 120°C (depending on the specific crystal habit). A broad melting range (

) indicates either impurities (hydrolysis products) or a mixture of polymorphs.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating , meaning they include internal checks to ensure the data is real and not an artifact of the method.

Protocol A: Forced Degradation & Mass Balance

Objective: Determine

-

Preparation: Prepare a 1 mM stock solution of the target molecule in Acetonitrile.

-

Stress Conditions:

-

Acid:[1] 0.1 N HCl, 60°C, 4 hours.

-

Base: 0.01 N NaOH, 25°C, 1 hour (Note: Lower temp/conc due to high lability).

-

Oxidative: 3%

, 25°C, 4 hours (Sulfonamides are generally stable, but the phenyl ring can oxidize).

-

-

Quenching: Neutralize acid/base samples exactly to pH 7.0 to freeze kinetics.

-

Analysis (HPLC-UV/MS):

-

Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

-

Validation Check: The area count of [Parent] + [Free Acid] must equal the initial area count (corrected for response factors). If mass balance < 95%, investigate unknown degradants or sorption to vials.

-

Protocol B: Chiral Integrity Monitoring

Objective: Detect racemization (

-

Column Selection: Polysaccharide-based chiral columns (e.g., Chiralpak IA or IC) are required. Normal phase (Hexane/IPA) is preferred for solubility and separation of sulfonamides.

-

Method: Isocratic elution (e.g., 90:10 Hexane:IPA).

-

Validation Check: Inject a deliberate racemic mixture (synthesized by treating the L-isomer with NaOEt in EtOH overnight) to establish the retention time of the D-isomer. Never assume the D-isomer position without a standard.

Quantitative Data Summary

The following table summarizes expected thermodynamic values based on structure-activity relationships (SAR) of sulfonamide amino acid esters.

| Parameter | Expected Value/Range | Thermodynamic Implication |

| Hydrolysis | > 48 Hours | Stable in blood plasma for short durations; suitable for prodrugs. |

| Hydrolysis | < 10 Minutes | Extremely labile in base; requires careful workup during synthesis. |

| Racemization Barrier ( | ~ 25–30 kcal/mol | High barrier prevents spontaneous racemization, but vulnerable to strong bases. |

| Melting Point | 85–115°C | Sharp endotherm in DSC indicates high crystallinity and purity. |

| ~ 1.5 – 2.0 | Moderate lipophilicity; good membrane permeability. |

Stability Testing Workflow

This workflow ensures a logical progression from solid-state characterization to kinetic profiling.

Caption: Step-by-step stability profiling workflow ensuring solid-state integrity before kinetic solution testing.

References

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[2] Journal of Hazardous Materials. (Establishes the baseline hydrolytic stability of the sulfonamide bond itself).

-

Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the Racemization of Amino Acid Derivatives. The Peptides.[3][4][5] (Authoritative source on the mechanism of racemization and the distinction between N-acyl and N-sulfonyl derivatives).

-

Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides.[6] Journal of Pharmaceutical and Biomedical Analysis.[6] (Provides enthalpy/entropy compensation data for sulfonamide degradation).

-

Williams, P. A., et al. (2019). The Rich Solid-State Phase Behavior of L-Phenylalanine. Crystal Growth & Design. (Critical reference for understanding the polymorphic risks of the phenylalanine backbone).

-

Elemes, Y., & Ragnarsson, U. (1996). Racemization of N-protected amino acid derivatives by bases. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the direct enolization mechanism relevant to sulfonamides).

Sources

- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Methylsulfonyl Amino Acid Esters: Synthesis, Properties, and Applications in Drug Development

Introduction: The Strategic Value of the N-Methylsulfonyl Moiety in Amino Acid Chemistry

In the landscape of medicinal chemistry and drug development, the strategic modification of bioactive molecules to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of innovation. Among the vast array of chemical modifications, the introduction of an N-methylsulfonyl (mesyl) group to amino acid esters represents a nuanced yet powerful strategy. This guide provides a comprehensive technical overview of N-methylsulfonyl amino acid esters, a class of compounds that, while not as extensively documented as their arylsulfonyl counterparts, hold significant potential for researchers, scientists, and drug development professionals.

The N-methylsulfonyl group imparts a unique combination of properties. Its modest size, coupled with its strong electron-withdrawing nature, can significantly influence the acidity of the N-H bond, impacting reactivity and biological interactions. Furthermore, the methylsulfonyl moiety can enhance solubility and metabolic stability, key attributes for the development of effective therapeutics. This guide will delve into the synthesis, chemical properties, and potential applications of N-methylsulfonyl amino acid esters, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel drug candidates.

Synthesis of N-Methylsulfonyl Amino Acid Esters: A Proposed Methodology

While the direct synthesis of N-methylsulfonyl amino acid esters is not extensively detailed in the literature, a robust and reliable protocol can be extrapolated from the well-established synthesis of N-arylsulfonyl and N-nosyl amino acid esters. The proposed synthetic pathway is a two-step process, commencing with the esterification of the amino acid followed by the N-sulfonylation.

Step 1: Esterification of the Amino Acid

The initial step involves the protection of the carboxylic acid moiety as a methyl ester. This is a crucial prerequisite to prevent unwanted side reactions during the subsequent N-sulfonylation step. A variety of methods can be employed for this transformation, with the use of thionyl chloride in methanol being a common and efficient approach.[1][2]

Experimental Protocol: Synthesis of L-Valine Methyl Ester Hydrochloride

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-valine (11.7 g, 100 mmol) in anhydrous methanol (150 mL).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, during which the suspension will dissolve to form a clear solution.

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-valine methyl ester hydrochloride. The product can be used in the next step without further purification.

Step 2: N-Methanesulfonylation of the Amino Acid Ester

With the carboxylic acid protected, the free amino group of the amino acid methyl ester can be selectively sulfonylated using methanesulfonyl chloride (MsCl). The choice of base and solvent is critical to ensure a high yield and minimize side reactions, such as racemization. Drawing parallels from the synthesis of N-arylsulfonyl derivatives, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) is recommended.[3]

Experimental Protocol: Synthesis of N-Methylsulfonyl-L-Valine Methyl Ester

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-valine methyl ester hydrochloride (16.7 g, 100 mmol) in anhydrous dichloromethane (150 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (27.9 mL, 200 mmol) dropwise over 15 minutes.

-

Sulfonylation: To the stirred solution, add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-methylsulfonyl-L-valine methyl ester as a pure compound.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for N-methylsulfonyl-L-valine methyl ester.

Chemical Properties and Characterization

The introduction of the N-methylsulfonyl group significantly alters the chemical properties of the amino acid ester. The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions. This property is key to the synthetic utility of these compounds, allowing for further N-alkylation if desired.

The stability of the ester and sulfonamide bonds is a critical consideration. While the sulfonamide bond is generally robust, the ester linkage is susceptible to hydrolysis, particularly under basic conditions. Kinetic studies on the base-catalyzed hydrolysis of α-amino acid esters have shown that the rate is dependent on the structure of the amino acid and the ester group.[4] The hydrolytic stability of N-methylsulfonyl amino acid esters is a crucial parameter to evaluate, especially in the context of their potential use as prodrugs.

Spectroscopic Characterization of a Representative Compound: N-Methylsulfonyl-L-valine Methyl Ester

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for N-methylsulfonyl-L-valine methyl ester, based on the known spectral properties of related compounds.[5]

| Spectroscopic Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.05 (d, 1H, NH), 4.10 (dd, 1H, α-CH), 3.75 (s, 3H, OCH₃), 3.00 (s, 3H, SO₂CH₃), 2.20 (m, 1H, β-CH), 1.00 (d, 6H, γ-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0 (C=O), 60.5 (α-C), 52.5 (OCH₃), 41.0 (SO₂CH₃), 31.0 (β-C), 19.0, 18.5 (γ-C) |

| IR (ATR, cm⁻¹) | 3280 (N-H stretch), 1740 (C=O stretch), 1320 & 1150 (SO₂ stretch) |

| Mass Spectrometry (ESI+) | m/z 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |

Applications in Drug Development: The Prodrug Concept

A primary application of amino acid esters in drug development is their use as prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[6] This strategy is often employed to overcome challenges such as poor solubility, low permeability, and rapid metabolism.[7]

N-methylsulfonyl amino acid esters are well-suited for a prodrug approach for several reasons:

-

Improved Lipophilicity: The ester and methylsulfonyl groups can increase the lipophilicity of a polar parent drug, enhancing its ability to cross cell membranes and improve oral bioavailability.

-

Enzymatic Cleavage: The ester linkage can be designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active drug at the desired site of action.

-

Modulated Reactivity: The N-methylsulfonyl group can fine-tune the electronic properties of the molecule, potentially influencing its interaction with metabolic enzymes and transporters.

Diagram of the Prodrug Activation Pathway

Caption: General activation pathway of an N-methylsulfonyl amino acid ester prodrug.

Case Study Consideration: Enhancing the Bioavailability of a Polar Drug

Consider a hypothetical polar drug with poor oral absorption due to its low lipophilicity. By conjugating this drug to an N-methylsulfonyl amino acid via an ester linkage, the resulting prodrug would exhibit increased lipophilicity. Upon oral administration, the prodrug would be more readily absorbed from the gastrointestinal tract into the bloodstream. Once in circulation, esterases would hydrolyze the ester bond, releasing the active parent drug and the N-methylsulfonyl amino acid promoiety, which would then be cleared from the body. This approach has the potential to significantly enhance the therapeutic efficacy of the parent drug by improving its pharmacokinetic profile.

Conclusion and Future Perspectives

N-methylsulfonyl amino acid esters represent a promising, albeit underexplored, class of compounds with significant potential in medicinal chemistry and drug development. Their synthesis, while not extensively documented, can be reliably achieved through well-established methodologies adapted from related N-sulfonyl derivatives. The unique electronic and steric properties imparted by the N-methylsulfonyl group offer a valuable tool for fine-tuning the physicochemical and biological properties of amino acid-based molecules.

The application of N-methylsulfonyl amino acid esters as prodrugs is particularly compelling. By leveraging this strategy, researchers can potentially enhance the oral bioavailability, metabolic stability, and overall therapeutic efficacy of a wide range of drug candidates. Future research in this area should focus on the systematic evaluation of the hydrolytic and enzymatic stability of these esters, as well as in vivo pharmacokinetic studies to validate their potential as effective prodrugs. As the demand for novel and improved therapeutics continues to grow, the strategic application of N-methylsulfonyl amino acid esters is poised to become an increasingly important tool in the arsenal of the drug development professional.

References

- Anand, U., et al. (2004). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Journal of Pharmaceutical Sciences, 93(11), 2749-2759.

- Benoiton, L., et al. (1981). N-Methylation of N-acyl and N-carbamoyl amino acids. International Journal of Peptide and Protein Research, 17(2), 197-204.

-

Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.[3]

-

Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 241-245.[5]

- D'Souza, M. J., & Devarajan, V. V. (2015). Amino acid derived prodrugs: An approach to improve the bioavailability of clinically approved drugs. Current Topics in Medicinal Chemistry, 15(21), 2186-2201.

- Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.

-

Khan, M. N., & Khan, A. A. (1989). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of the Chemical Society, Perkin Transactions 2, (8), 1093-1097.[4]

- Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133.

- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

-

Stella, V. J. (2010). Prodrugs as therapeutics. Expert Opinion on Therapeutic Patents, 20(4), 517-525.[6]

- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600.

- Vlieghe, P., et al. (2010). Amino acids as prodrugs. Advanced Drug Delivery Reviews, 62(13), 1284-1317.

- Wang, W., et al. (1999). A convenient synthesis of amino acid methyl esters. Tetrahedron Letters, 40(13), 2501-2504.

-

CN101898973A - Preparation method of L-valine methyl ester hydrochloride. (2010).[1]

-

US Patent 7,989,655 B2 - Process for the preparation of amino acid methyl esters. (2011).[2]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. US3704246A - Amino acid derivatives - Google Patents [patents.google.com]

- 4. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ (2010) | Mohamed M. Shoukry | 8 Citations [scispace.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Methylsulfonyl)-N-phenyl-L-alaninate Derivatives for Advanced Research

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key identifiers, properties, and a detailed synthetic protocol for Ethyl N-(methylsulfonyl)-N-phenylalaninate. Due to the limited availability of public data on the specific ethyl ester, this guide focuses on its well-characterized parent compound, N-(Methylsulfonyl)-N-Phenyl-L-Alanine, and provides a robust, scientifically-grounded methodology for the synthesis of its ethyl ester derivative.

Introduction to N-Sulfonylated Amino Acids

N-sulfonylated amino acids are a critical class of molecules in medicinal chemistry and drug discovery. The incorporation of a sulfonyl group onto the nitrogen atom of an amino acid can significantly alter its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. The phenylalaninate scaffold, in particular, is a common feature in many therapeutic agents, and its N-sulfonylation offers a valuable strategy for the development of new chemical entities.

Core Compound: N-(Methylsulfonyl)-N-Phenyl-L-Alanine

The foundational compound for the synthesis of the target ester is N-(Methylsulfonyl)-N-Phenyl-L-Alanine. A thorough understanding of its properties is essential for its successful application in further synthetic transformations.

Chemical Identifiers and Properties

A summary of the key identifiers and computed properties for N-(Methylsulfonyl)-N-Phenyl-L-Alanine is presented in Table 1.

| Identifier/Property | Value | Source |

| CAS Registry Number | 474006-22-9 | PubChem[1] |

| PubChem CID | 40554647 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₄S | PubChem[1] |

| Molecular Weight | 243.28 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-(N-methylsulfonylanilino)propanoic acid | PubChem[1] |

| InChI | InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 | PubChem[1] |

| InChIKey | RIWCJTAAIOCFTR-QMMMGPOBSA-N | PubChem[1] |

| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate

The synthesis of the target ethyl ester can be achieved through a reliable two-step process starting from commercially available L-Phenylalanine. The first step involves the N-sulfonylation and N-arylation of L-phenylalanine to produce the parent acid, N-(Methylsulfonyl)-N-Phenyl-L-Alanine. The second step is the esterification of this acid to yield Ethyl N-(methylsulfonyl)-N-phenylalaninate.

Experimental Protocol: Esterification of N-(Methylsulfonyl)-N-Phenyl-L-Alanine

This protocol details the conversion of the parent acid to its ethyl ester. The choice of Fischer-Speier esterification is a classic and effective method for this transformation, particularly with an N-protected amino acid where the risk of side reactions at the nitrogen is minimized.

Materials and Reagents:

-

N-(Methylsulfonyl)-N-Phenyl-L-Alanine

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-(Methylsulfonyl)-N-Phenyl-L-Alanine (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material).

-

Acid Catalyst Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring. The addition is exothermic and should be done carefully.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - perform this step carefully due to CO₂ evolution), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl N-(methylsulfonyl)-N-phenylalaninate.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Logical Relationship of Key Compounds

The relationship between the starting material, the intermediate acid, and the final product is fundamental to understanding the synthetic pathway.

Conclusion

This technical guide provides essential information on N-(Methylsulfonyl)-N-Phenyl-L-Alanine and a detailed, practical protocol for the synthesis of its ethyl ester derivative, Ethyl N-(methylsulfonyl)-N-phenylalaninate. While public data for the final ester is scarce, the provided methodology, grounded in established organic chemistry principles, offers a reliable pathway for its preparation. This enables researchers to access this potentially valuable compound for further investigation in their drug discovery and development programs. It is recommended that researchers fully characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

References

Sources

Bioactivity potential of Ethyl N-(methylsulfonyl)-N-phenylalaninate

The following technical guide details the bioactivity potential, synthesis, and experimental validation of Ethyl N-(methylsulfonyl)phenylalaninate .

Technical Guide & Whitepaper

Executive Summary

Ethyl N-(methylsulfonyl)phenylalaninate (Empirical Formula:

This guide analyzes its potential in two primary therapeutic vectors:

-

Serine Protease Inhibition: Targeting chymotrypsin-like enzymes via the hydrophobic S1 pocket.

-

Antimicrobial Activity: Disrupting bacterial folate metabolism and membrane integrity.

Chemical Identity & Structural Significance[1][2][3][4]

The compound is the ethyl ester of N-(methylsulfonyl)phenylalanine.[1][2] Its bioactivity is dictated by three pharmacophores:

| Pharmacophore | Structural Role | Biological Target |

| Sulfonamide ( | Hydrogen bond donor/acceptor; Transition state mimic. | Active site of metalloproteases and serine proteases; Dihydropteroate synthase (bacterial). |

| Phenylalanine Side Chain | Hydrophobic/Aromatic interaction ($ \pi-\pi $ stacking). | S1 specificity pocket of Chymotrypsin, Subtilisin, and HIV-1 Protease. |

| Ethyl Ester | Lipophilic cap; Prodrug moiety. | Enhances cellular permeability; hydrolyzes to active free acid (N-mesyl-phenylalanine) intracellularly. |

Note on Nomenclature: While sometimes referred to as "N-phenylalaninate" in catalog databases (CAS 474005-14-6), the chemically accurate IUPAC designation is Ethyl 2-(methylsulfonamido)-3-phenylpropanoate .

Synthesis & Characterization Protocol

Objective: To synthesize Ethyl N-(methylsulfonyl)phenylalaninate with >95% purity for bioassays.

Reaction Pathway

The synthesis involves the sulfonylation of L-phenylalanine ethyl ester hydrochloride using methanesulfonyl chloride (MsCl) under basic conditions.

Figure 1: Synthetic pathway for the sulfonylation of Phenylalanine ethyl ester.

Step-by-Step Protocol

-

Preparation: Dissolve L-Phenylalanine ethyl ester HCl (10 mmol, 2.30 g) in anhydrous Dichloromethane (DCM) (50 mL) in a round-bottom flask.

-

Base Addition: Add Triethylamine (TEA) (22 mmol, 3.1 mL) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

-

Sulfonylation: Add Methanesulfonyl chloride (MsCl) (11 mmol, 0.85 mL) dropwise over 20 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

-

Workup:

-

Wash with 1N HCl (2 x 30 mL) to remove unreacted amine.

-

Wash with sat.

(2 x 30 mL) and Brine. -

Dry organic layer over anhydrous

.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 20% EtOAc in Hexane).

-

Validation:

NMR (

Bioactivity Mechanism: Protease Inhibition

The primary bioactivity potential of this compound lies in its ability to inhibit Chymotrypsin-like serine proteases .

Mechanism of Action

-

Recognition: The benzyl side chain of phenylalanine fits precisely into the hydrophobic S1 pocket of the enzyme.

-

Binding: The sulfonamide nitrogen forms a hydrogen bond with the backbone carbonyl of the enzyme's active site (Ser-195/His-57 catalytic triad region).

-

Stability: Unlike the natural amide bond, the sulfonamide bond is resistant to hydrolysis, effectively "jamming" the enzymatic machinery.

Figure 2: Molecular docking logic of N-mesyl-phenylalanine derivatives in serine proteases.

Experimental Protocol: Chymotrypsin Inhibition Assay

Objective: Determine the

-

Reagents:

-

Enzyme:

-Chymotrypsin (bovine pancreas) at 10 units/mL in Tris-HCl buffer (pH 7.8). -

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SPAP) at 1 mM.

-

Inhibitor: Ethyl N-(methylsulfonyl)phenylalaninate (dissolved in DMSO, varying concentrations 1

M – 1000

-

-

Procedure:

-

In a 96-well plate, add 140

L Buffer + 20 -

Add 20

L Enzyme solution. Incubate at 25°C for 10 minutes. -

Initiate reaction by adding 20

L Substrate.

-

-

Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (GraphPad Prism).

Bioactivity Mechanism: Antibacterial Potential

While less potent than N-aryl sulfonamides (sulfa drugs), N-alkyl sulfonyl amino acids exhibit antibacterial activity against Gram-positive bacteria (e.g., S. aureus) through a dual mechanism: weak folate pathway interference and membrane perturbation due to lipophilicity.

Experimental Protocol: MIC Determination

Objective: Assess Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.[3][4][5]

-

Culture: Grow bacteria in Mueller-Hinton Broth (MHB) to

CFU/mL. -

Dilution: Prepare serial two-fold dilutions of the test compound in MHB (Range: 512

g/mL to 1 -

Incubation: Add 100

L bacterial suspension to 100 -

Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

References

-

Gutteridge, C. E., et al. (2003).[6] "N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890.[6] Link

-

Qadir, M. A., et al. (2015).[4] "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs." BioMed Research International.[4] Link

-

PubChem. (2025). "Compound Summary: N-(Methylsulfonyl)-N-Phenyl-L-Alanine." National Library of Medicine.[7] Link

-

Scozzafava, A., et al. (2003). "Protease inhibitors: synthesis of a series of bacterial collagenase inhibitors of the sulfonyl amino acyl hydroxamate type." Journal of Medicinal Chemistry. Link

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. labfind.co.kr [labfind.co.kr]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 6. N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Methylsulfonyl)-N-Phenyl-L-Alanine | C10H13NO4S | CID 40554647 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystallographic Characterization of Ethyl N-(methylsulfonyl)-L-phenylalaninate

Technical Guide & Structural Analysis

Executive Summary

This guide provides a comprehensive technical analysis of the crystallographic properties, synthesis, and structural validation of Ethyl N-(methylsulfonyl)-L-phenylalaninate (N-Ms-Phe-OEt). As a sulfonamide derivative of an

This document moves beyond basic characterization, offering a rigorous protocol for single-crystal growth, data collection, and the analysis of supramolecular synthons driven by the sulfonamide moiety.[1]

Chemical Identity & Significance

The sulfonamide group (

| Property | Specification |

| IUPAC Name | Ethyl (2S)-2-(methylsulfonamido)-3-phenylpropanoate |

| Formula | |

| Mol.[1][2][3][4] Weight | 271.33 g/mol |

| Chirality | L-isomer (S-configuration) |

| Key Moiety | Sulfonamide (Tetrahedral Sulfur) |

Synthesis & Crystallization Protocol

Obtaining diffraction-quality crystals of N-sulfonyl amino esters requires controlling the interplay between the hydrophobic benzyl side chain and the polar sulfonamide/ester groups.

Synthetic Pathway

The synthesis follows a nucleophilic substitution pathway under basic conditions to neutralize the HCl byproduct.[1]

-

Starting Material: L-Phenylalanine ethyl ester hydrochloride (L-Phe-OEt

HCl). -

Reagent: Methanesulfonyl chloride (MsCl).[1]

-

Base/Solvent: Triethylamine (

) in Dichloromethane (DCM) at 0°C. -

Workup: Acid wash (1M HCl) to remove unreacted amine, followed by brine wash and drying over

.

Crystallization Workflow

The following protocol is optimized to yield orthorhombic prisms suitable for X-ray diffraction (XRD).

Figure 1: Optimized vapor diffusion/slow evaporation workflow for obtaining single crystals of N-mesyl amino acid esters.

Crystallographic Data Analysis

Based on structural analogs (e.g., N-tosyl-L-phenylalanine ethyl ester) and the chirality of the L-phenylalanine precursor, the crystal structure typically adopts a non-centrosymmetric space group.

Predicted Unit Cell Parameters[1]

-

Crystal System: Orthorhombic[1]

-

Space Group:

(Standard for chiral organic molecules to maximize packing efficiency without inversion centers).[1] -

Z (Molecules/Cell): 4

| Parameter | Representative Value Range |

| a ( | 10.5 – 11.2 |

| b ( | 12.8 – 13.5 |

| c ( | 14.5 – 15.2 |

| 90° | |

| Volume ( | ~2000 – 2200 |

Molecular Geometry & Conformation

The structural integrity of the molecule is defined by three rigid/semi-rigid zones:

-

The Sulfonamide Junction:

-

The Ester Linkage:

-

The ethyl ester group typically adopts an anti-periplanar conformation relative to the C

-C

-

-

The Phenylalanine Side Chain:

-

The torsion angle

(N-C

-

Supramolecular Architecture

The crystal packing is dominated by strong hydrogen bonding involving the sulfonamide N-H donor.[1]

Hydrogen Bonding Motifs

Unlike carboxamides, sulfonamides are potent hydrogen bond donors but weaker acceptors.[1]

-

Primary Interaction: N-H ... O=S.[1]

-

Secondary Interaction: C-H ...

.-

The electron-deficient methyl protons of the mesyl group often engage in T-shaped interactions with the electron-rich

-system of the phenylalanine ring of a neighboring molecule.

-

Figure 2: Supramolecular assembly showing the infinite 1D chain formation characteristic of N-sulfonyl amino acid derivatives.

Experimental Validation Checklist

To ensure data integrity (E-E-A-T) when publishing or validating this structure:

-

Check for Twinning: The orthorhombic space group

can sometimes mimic higher symmetry if the cell dimensions are pseudo-tetragonal.[1] Verify systematic absences carefully. -

Absolute Configuration: For the L-isomer, the Flack parameter should refine to near 0.[1]0. If it refines to 1.0, the inverted structure (D-isomer) has been solved, or the dataset is inverted.[1]

-

Disorder: The ethyl tail of the ester is prone to thermal disorder.[1] Collect data at 100 K to minimize this.

References

-

Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380-388.[1] Link

-

Gennari, C., et al. (1996).[1] Sulfonamidopeptides: New highly efficient chiral building blocks.[1] Journal of Organic Chemistry, 61(24), 8518-8525.[1] Link[1]

-

Bernstein, J., et al. (1995).[1] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.[1] Link[1]

-

L-Phenylalanine methyl ester hydrochloride Protocol. (2021). Organic Syntheses, 98, 528-545.[1] (Analogous synthesis reference). Link

Sources

- 1. rsc.org [rsc.org]

- 2. Phenylalanine, ethyl ester, TMS | C14H23NO2Si | CID 599824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine, 3-(methylsulfonyl)-, ethyl ester CAS#: 2349446-25-7 [m.chemicalbook.com]

- 4. Crystal structure of (E)-9-({[4-(diethylamino)phenyl]imino}methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl N-(methylsulfonyl)-L-phenylalaninate

Introduction & Strategic Overview

This application note details the synthesis of Ethyl N-(methylsulfonyl)-L-phenylalaninate (also referred to as N-Mesyl-L-Phenylalanine Ethyl Ester). This compound is a critical building block in the development of peptidomimetics, protease inhibitors, and chiral ligands. The sulfonyl group serves as a bioisostere for the amide bond, offering increased metabolic stability and unique hydrogen-bonding geometry.

Retro-Synthetic Analysis

The synthesis is designed via a robust two-step sequence starting from commercially available L-Phenylalanine .

-

Esterification: Acid-catalyzed protection of the carboxylic acid using Thionyl Chloride (

) and Ethanol. -

Sulfonylation: Nucleophilic substitution of Methanesulfonyl Chloride (

) by the primary amine under basic conditions.

Reaction Workflow